molecular formula C6H7NO2 B121437 4-Methoxypyridine N-oxide CAS No. 1122-96-9

4-Methoxypyridine N-oxide

Cat. No. B121437
CAS RN: 1122-96-9
M. Wt: 125.13 g/mol
InChI Key: BOFAIBPJCWFJFT-UHFFFAOYSA-N
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Description

4-Methoxypyridine N-oxide is a derivative of pyridine where a methoxy group is attached to the fourth position of the pyridine ring and an N-oxide group is present at the nitrogen atom. This compound is known for its ability to act as an electron-rich ligand, which can bridge multiple metal atoms in coordination complexes. It is structurally related to other pyridine N-oxides, which have been extensively studied for their complexation with various metals .

Synthesis Analysis

The synthesis of 4-methoxypyridine N-oxide derivatives can be achieved through various methods. One approach involves the reaction of 4-hydroxypyridine-N-oxide with chloroacetic acid in an alkaline medium, yielding N-(4-pyridonyl)oxyacetic acid, which upon treatment with diazomethane, decomposes to form 4-methoxypyridine . Another method includes the reaction of 4-chloro-2,3-dimethylpyridine N-oxide with 3-methoxypropanol and sodium, leading to a methoxypropoxy-substituted pyridine N-oxide . Additionally, the nitration of 2- and 3-methoxypyridine-N-oxide results in the formation of 4-nitro compounds, indicating the directive influence of the N-oxide group during electrophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of 4-methoxypyridine N-oxide allows it to bridge multiple silver atoms, forming 1-D coordination polymers. The counteranions in these polymers are non-coordinating, and the ligand exhibits versatility in the ways it propagates along the chain . The structure of related compounds, such as 4-ethoxypyridine N-oxide complexes, has been characterized by spectral, magnetic, and conductance studies, providing insights into the coordination geometry and symmetry of these complexes .

Chemical Reactions Analysis

4-Methoxypyridine N-oxide participates in various chemical reactions due to its electron-rich nature. It can form coordination polymers with silver(I) salts, where it acts as a bridging ligand . The compound also undergoes decomposition when treated with diazomethane, leading to the formation of 4-methoxypyridine along with the release of carbon dioxide and formaldehyde . The reactivity of pyridine N-oxides with metal ions has been demonstrated in the synthesis of complexes with metal nitrates, halides, and perchlorates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxypyridine N-oxide have been studied through spectroscopic methods. The infrared and Raman spectra of the compound have been investigated, and vibrational assignments have been made based on comparisons with related molecules . The thermodynamic functions of the molecule in the ideal gas state have also been calculated over a range of temperatures . The basicity constants of substituted naphthyridines and their N-oxides, which are structurally related to 4-methoxypyridine N-oxide, have been measured, providing insights into the protonation behavior and electronic effects of substituents .

Scientific Research Applications

Bridging Ligand in Coordination Chemistry

4-Methoxypyridine N-oxide shows a unique ability to bridge silver atoms in coordination compounds. It reacts with various silver(I) salts to form 1-D coordination polymers, where it can bridge one, two, or even three silver atoms, demonstrating its versatility as a bridging ligand in the creation of novel coordination structures (Puttreddy & Steel, 2014).

Influence in Nitration Reactions

The compound plays a significant role in directing the course of nitration reactions. For instance, in the nitration of derivatives of pyridine-N-oxide, 4-Methoxypyridine N-oxide influences the outcome, with nitration products varying depending on the presence of this compound. This demonstrates its potential utility in fine-tuning chemical synthesis processes (Hertog & Ammers, 2010).

Catalytic Applications

4-Methoxypyridine N-oxide shows promise in catalytic applications. It has been used in the synthesis of N-Methyl-4-pyridone, showcasing its efficacy in the catalysis of methylation reactions. Its use in such processes highlights its potential in organic synthesis and industrial chemistry (Grabowska, Zawadzki, & Syper, 2008).

Complex Formation with Boron Trifluoride

Studies have shown that 4-Methoxypyridine N-oxide can form molecular complexes with boron trifluoride. This interaction is essential for understanding the donor-acceptor properties in aromatic rings and the hybridization state of oxygen atoms, which is crucial in the field of molecular chemistry (Andreev, Tafeenko, & Ivashevskaya, 2014).

Role in Sulfonylation Reactions

In the field of organic chemistry, particularly in sulfonylation reactions, 4-Methoxypyridine N-oxide demonstrates effectiveness as a catalyst. It has been used to study the sequence of gossypol’s hydroxyl groups tosylation, indicating its utility in complex organic reactions (Dykun, Anishchenko, Redko, & Rybachenko, 2021).

Safety And Hazards

4-Methoxypyridine N-oxide can cause eye, skin, and respiratory system irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-methoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-2-4-7(8)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFAIBPJCWFJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149956
Record name 4-Methoxypyridine N-oxide
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypyridine N-oxide

CAS RN

1122-96-9
Record name 4-Methoxypyridine N-oxide
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Record name 1122-96-9
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Record name 4-Methoxypyridine N-oxide
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Record name 4-methoxypyridine N-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
492
Citations
EM Evleth - Theoretica Chimica Acta, 1968 - Springer
… For this purpose we have choosen to examine the electronic structures of I, 2- and 4-methoxypyridine n-oxide (II and III), 2- and 4-pyridone (IV and V) and the zwitterion (VI) of 3-…
Number of citations: 59 link.springer.com
OM Dykun, VM Anishchenko, AM Redko… - Journal of Molecular …, 2021 - Elsevier
… in the presence of 4-methoxypyridine N-oxide and triethylamine … It was shown that 4-methoxypyridine N-oxide is a much more … of triethylamine and 4-methoxypyridine N-oxide allows to …
Number of citations: 2 www.sciencedirect.com
R Moreno-Fuquen, F Cano… - … Section E: Structure …, 2001 - scripts.iucr.org
… compounds based on 4-methoxypyridine N-oxide (MEPNO… 4-methoxypyridine N-oxide)dichlorocopper (CSD refcode PIJDUH; Le Fur et al., 1993), trifluorobis(4-methoxypyridine N-oxide…
Number of citations: 5 scripts.iucr.org
K Yoshida, H Suzuki, H Inoue, K Matsui… - Advanced Synthesis …, 2016 - Wiley Online Library
… oxirane derivatives using 4-methoxypyridine N-oxide and bulky silyl reagents (Scheme 1c). … catalytic regioselective chlorosilylation of oxirane by 4-methoxypyridine N-oxide (Figure 2). …
Number of citations: 10 onlinelibrary.wiley.com
C Detrembleur, P Teyssié, R Jérôme - Macromolecules, 2001 - ACS Publications
… In previous paper, 1 oral presentations, and patent, 2 4-methoxypyridine-N-oxide (4-MPNO) … 4-Methoxypyridine-N-oxide (4-MPNO) was purchased from company X and Aldrich. Methyl …
Number of citations: 2 pubs.acs.org
Z Dega-Szafran, M Szafran… - Journal of the Chemical …, 1980 - pubs.rsc.org
… FIGURE 3 The distribution of the major associated species for the 4-methoxypyridine N-oxide-trifluoroacetic acid complex in benzene at 27 "C aggregates of 4-methoxypyridine N-oxide-…
Number of citations: 6 pubs.rsc.org
A MontanÄoa, J Zukerman-Schpectorc - reflections, 2001 - academia.edu
… compounds based on 4-methoxypyridine N-oxide (MEPNO… 4-methoxypyridine N-oxide)dichlorocopper (CSD refcode PIJDUH; Le Fur et al., 1993), trifluorobis(4-methoxypyridine N-oxide…
Number of citations: 2 www.academia.edu
P Mech, M Bogunia, A Nowacki… - The Journal of Physical …, 2019 - ACS Publications
Pyridine, its N-oxide, and their derivatives are exciting classes of organic bases. These compounds show widespread biological activity, and they are often used in synthesis. In this …
Number of citations: 29 pubs.acs.org
DW Herlocker, RS Drago, VI Meek - Inorganic Chemistry, 1966 - ACS Publications
A series of complexes of the type [Ni (4-Z-C5H4NO) 6] X2 (Z= H, Cl, N02, CHS, OCHs, COCHs; X= C104, BF4) has been isolated, and various properties of the ligands and their …
Number of citations: 116 pubs.acs.org
KC Medhi - Proceedings of the Indian Academy of Sciences …, 1982 - Springer
The infrared spectrum of 4-methoxypyridine N-oxide in the region 4000-30 cm −1 in the solid and liquid states and the polarized laser Raman spectrum of the molecule in the liquid state …
Number of citations: 12 link.springer.com

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